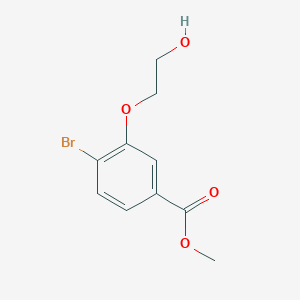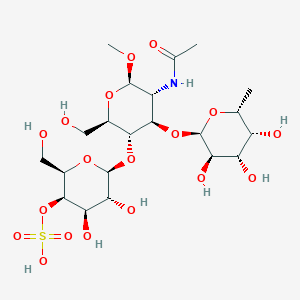
2-Fluoro-5-(trifluoromethyl)phenyl trifluoromethanesulphonate
Descripción general
Descripción
2-Fluoro-5-(trifluoromethyl)phenol is an organic fluorinated building block . It is a clear colorless to orange liquid .
Synthesis Analysis
There are several methods for the synthesis of 2-Fluoro-5-(trifluoromethyl)phenol. One method involves functionalization via lithiation and reaction with electrophiles . Another method involves selective rhodium-catalyzed conjugate addition reactions .Molecular Structure Analysis
The molecular formula of 2-Fluoro-5-(trifluoromethyl)phenol is C7H4F4O . The InChI code is 1S/C8H6F4O/c9-7-2-1-6 (8 (10,11)12)3-5 (7)4-13/h1-3,13H,4H2 .Chemical Reactions Analysis
2-Fluoro-5-(trifluoromethyl)phenol can undergo various chemical reactions. For example, it can be functionalized via lithiation and reaction with electrophiles . It can also participate in selective rhodium-catalyzed conjugate addition reactions .Physical And Chemical Properties Analysis
2-Fluoro-5-(trifluoromethyl)phenol has a boiling point of 146 °C and a density of 1.436 g/mL at 25 °C . Its refractive index is 1.439 . It is stored under inert gas (nitrogen or Argon) at 2-8°C .Aplicaciones Científicas De Investigación
Pharmaceutical Applications
The trifluoromethyl group, which is present in this compound, is found in many FDA-approved drugs . The incorporation of fluorine or fluorine-containing functional groups in compounds can exhibit numerous pharmacological activities . Therefore, “2-Fluoro-5-(trifluoromethyl)phenyl trifluoromethanesulphonate” could potentially be used in the synthesis of new pharmaceuticals.
Organic Synthesis
This compound could be used as a raw material in organic synthesis . The presence of the trifluoromethyl group and the fluorine atom could make it a valuable component in the synthesis of complex organic molecules.
Dye Industry
The compound could be utilized in the dye industry . The specific properties of the compound, such as its reactivity and the presence of the trifluoromethyl group, could make it useful in the creation of new dyes or the improvement of existing ones.
Preparation of Inhibitors
The compound could be used in the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents . This could be a significant application in the field of cancer research and treatment.
Functionalization via Lithiation
The compound could be used for functionalization via lithiation and reaction with electrophiles . This could be a valuable method in the synthesis of complex organic molecules.
Selective Rhodium-Catalyzed Conjugate Addition Reactions
The compound could be used in selective rhodium-catalyzed conjugate addition reactions . This could be a significant application in the field of catalysis and materials science.
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .
Propiedades
IUPAC Name |
[2-fluoro-5-(trifluoromethyl)phenyl] trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F7O3S/c9-5-2-1-4(7(10,11)12)3-6(5)18-19(16,17)8(13,14)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAUWUJJJCCVHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)OS(=O)(=O)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-(trifluoromethyl)phenyl trifluoromethanesulphonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![L-[6-13C]fucose](/img/structure/B1446002.png)









